3,4-difluoro-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
3,4-difluoro-N-[2-[6-methylsulfanyl-4-(propan-2-ylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F2N6OS/c1-10(2)23-15-12-9-22-26(16(12)25-18(24-15)28-3)7-6-21-17(27)11-4-5-13(19)14(20)8-11/h4-5,8-10H,6-7H2,1-3H3,(H,21,27)(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLLVBQPWTJAMMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)C3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F2N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the difluoro groups and the pyrazolo[3,4-d]pyrimidine moiety. Common reagents used in these reactions include fluorinating agents, amines, and thiol compounds. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process. Additionally, purification methods like crystallization, distillation, and chromatography are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3,4-difluoro-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The difluoro groups and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions such as reflux or microwave-assisted reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
3,4-difluoro-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3,4-difluoro-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, the compound can act as an agonist or antagonist, modulating signal transduction and cellular responses.
Comparison with Similar Compounds
Structural and Functional Comparisons
Key analogs and their distinguishing features are summarized below:
Bioactivity and Selectivity
- Target Compound : The 3,4-difluorobenzamide group likely enhances kinase selectivity by mimicking ATP’s adenine moiety, while the methylthio group at position 6 reduces off-target interactions compared to mercapto-substituted analogs like 4d .
- Example 53: Chromenone substitution improves aqueous solubility but may reduce blood-brain barrier penetration due to increased polarity .
- 4d : The sulfonamide group confers strong enzyme inhibition but increases susceptibility to metabolic oxidation .
NMR and Structural Elucidation
NMR data from analogs (e.g., Example 41 ) reveal that substituents at positions 3–6 and the N1 chain induce distinct chemical shifts in regions corresponding to pyrazolo[3,4-d]pyrimidine protons (δ 7.5–8.5 ppm) and aromatic side chains (δ 6.5–7.5 ppm) . For the target compound, the 3,4-difluoro group would likely deshield adjacent protons, producing unique splitting patterns compared to mono-fluoro analogs like Example 53 .
Research Findings and Implications
- Selectivity: The target compound’s isopropylamino and methylthio groups synergize to improve kinase binding over non-kinase targets, unlike 4d’s sulfonamide, which favors enzyme inhibition .
- Metabolic Stability: Fluorine atoms at the benzamide moiety reduce CYP450-mediated metabolism, a critical advantage over non-fluorinated analogs .
- Synthetic Challenges : Lower yields in analogs (e.g., 22% in Example 41 ) highlight the need for optimized coupling conditions for the target compound.
Biological Activity
3,4-difluoro-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide, with the CAS number 946364-16-5, is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 406.5 g/mol. The structure features a benzamide core with difluoro substitutions and a pyrazolo[3,4-d]pyrimidine moiety, which are critical for its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 946364-16-5 |
| Molecular Formula | C18H20F2N6OS |
| Molecular Weight | 406.5 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Research indicates that it acts as a selective inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), which plays a significant role in various cellular processes including inflammation and cancer progression. The compound exhibits an IC50 value of 14 nM against PI3Kδ, demonstrating high selectivity over other class I PI3Ks by approximately 56 to 83-fold .
In Vitro Studies
In vitro studies have shown that this compound effectively inhibits the phosphorylation of AKT at T308 in a PI3Kδ-dependent manner without affecting other signaling pathways mediated by different class I PI3Ks. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy .
In Vivo Studies
In vivo experiments using rodent models of pulmonary inflammation have indicated that the compound improves lung function significantly, suggesting potential applications in treating chronic obstructive pulmonary disease (COPD). The pharmacokinetic properties support inhaled delivery routes, enhancing its bioavailability in target tissues .
Case Studies
- Chronic Obstructive Pulmonary Disease (COPD) :
- Cancer Therapy :
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : The pyrazolo[3,4-d]pyrimidine core is typically synthesized via cyclization reactions under acidic or basic conditions. Key steps include:
- Temperature Control : Maintain 60–80°C during cyclization to avoid side reactions (e.g., over-oxidation of thioether groups) .
- Catalysts : Use Lewis acids like ZnCl₂ or AlCl₃ to accelerate pyrimidine ring formation .
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while dichloromethane aids in final purification .
- Analytical Validation : Monitor reaction progress via TLC and confirm purity (>95%) using HPLC with a C18 column (mobile phase: acetonitrile/water gradient) .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., isopropylamino at C4, methylthio at C6) and fluorine coupling patterns .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., ESI+ mode for [M+H]⁺ ion) .
- Elemental Analysis : Validate C, H, N, S, and F content within ±0.4% of theoretical values .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing .
Q. What is the role of the pyrazolo[3,4-d]pyrimidine core in this compound's biological activity?
- Methodological Answer : The core acts as a kinase-binding scaffold. Researchers can:
- Assay Binding Affinity : Use fluorescence polarization or SPR to measure interactions with target kinases (e.g., Mer kinase) .
- Modify Substituents : Replace methylthio with sulfoxide/sulfone to enhance hydrogen bonding with catalytic lysine residues .
- Compare Analogues : Test truncated derivatives (e.g., removal of difluorobenzamide) to isolate core-specific effects .
Advanced Research Questions
Q. How can reaction mechanisms for key synthetic steps (e.g., thioether formation) be elucidated?
- Methodological Answer :
- Isotopic Labeling : Use ³⁵S-labeled methylthio precursors to track sulfur incorporation via autoradiography .
- Kinetic Studies : Vary reagent concentrations (e.g., NaSH) and monitor intermediates via in-situ IR spectroscopy .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) to predict transition states for nucleophilic substitution at C6 .
Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values across cell lines) be resolved?
- Methodological Answer :
- Metabolic Stability Testing : Incubate the compound with liver microsomes to assess CYP450-mediated degradation .
- Off-Target Screening : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to identify unintended targets .
- Cell Permeability Assays : Compare intracellular concentrations via LC-MS in permeable vs. resistant cell lines (e.g., MDCK-MDR1) .
Q. What strategies are effective for designing in vivo studies to evaluate pharmacokinetics?
- Methodological Answer :
- Prodrug Derivatization : Introduce ester or phosphate groups at the benzamide moiety to enhance oral bioavailability .
- Formulation Optimization : Use PEGylated liposomes or cyclodextrin complexes to improve aqueous solubility .
- Orthotopic Models : Test efficacy in glioblastoma models via intracranial implantation, monitoring tumor volume via bioluminescence .
Q. How can computational modeling guide the design of derivatives with improved selectivity?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to predict binding poses in kinase ATP pockets (e.g., prioritize interactions with gatekeeper residues) .
- QSAR Analysis : Correlate substituent hydrophobicity (logP) with cytotoxicity in NCI-60 cell lines .
- Free Energy Perturbation (FEP) : Simulate fluorine substitution effects on binding affinity (e.g., 3,4-difluoro vs. monofluoro analogs) .
Q. What experimental approaches address solubility limitations during formulation?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
